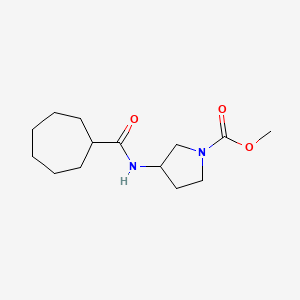
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific target molecules. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogenic strains. In terms of physiological effects, it has been shown to inhibit angiogenesis, which is a crucial process for the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed by various spectroscopic techniques. Moreover, it exhibits a broad range of biological activities, making it a useful tool for drug discovery and medicinal chemistry. However, it also has some limitations, including its low solubility in water and limited availability in the market.
Direcciones Futuras
There are several future directions for the research on Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate. One potential direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, its potential applications in material science, such as the synthesis of new polymers, should also be investigated. Furthermore, the development of new synthesis methods and the optimization of the existing ones can help improve the yield and purity of the compound, making it more accessible for research and development.
Métodos De Síntesis
The synthesis of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinone with cycloheptanecarbonyl chloride in the presence of a base, followed by the addition of methyl chloroformate. The reaction yields this compound as a white crystalline solid with a high yield. The purity of the compound can be confirmed by various spectroscopic techniques, including NMR, IR, and MS.
Aplicaciones Científicas De Investigación
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been shown to exhibit antitumor, antibacterial, and antifungal activities. Moreover, it has been used as a building block for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-14(18)16-9-8-12(10-16)15-13(17)11-6-4-2-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBVBGZZZDLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)


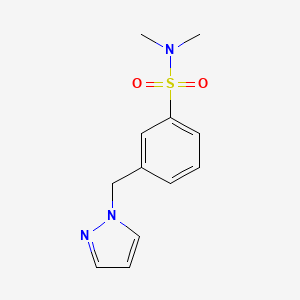


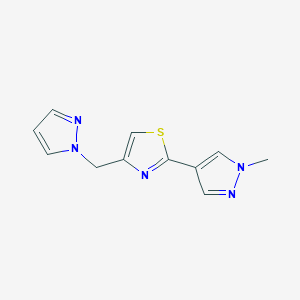
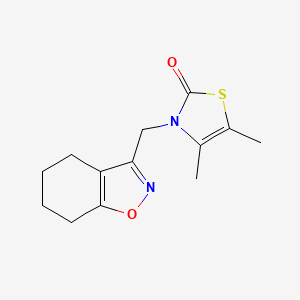
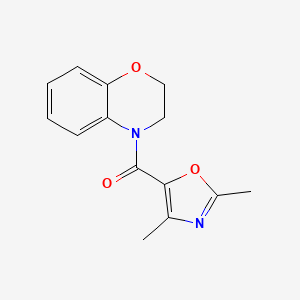
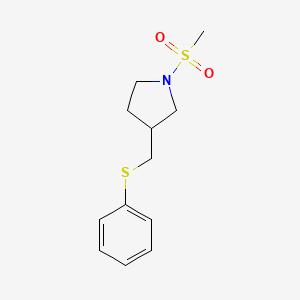
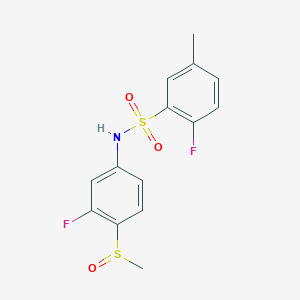
![Methyl 3-[(2,3-dimethylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592151.png)
